3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one
CAS No.:
Cat. No.: VC16233613
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O |
|---|---|
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 3-ethyl-1H-imidazo[4,5-c]pyridin-2-one |
| Standard InChI | InChI=1S/C8H9N3O/c1-2-11-7-5-9-4-3-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12) |
| Standard InChI Key | ZTIBAMKMRKUMHY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=CN=C2)NC1=O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is CHNO, with a molecular weight of 240.26 g/mol . Its IUPAC name, 3-(1-ethylimidazo[4,5-c]pyridin-2-yl)-1H-pyridin-2-one, reflects the ethyl substitution at the N1 position of the imidazo[4,5-c]pyridine core and the ketone group at position 2 . The compound’s SMILES representation, CCN1C2=C(C=NC=C2)N=C1C3=CC=CNC3=O, further clarifies its connectivity .
Key structural attributes include:
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A planar imidazo[4,5-c]pyridine system with conjugated π-electrons.
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An ethyl group at N1, introducing steric bulk and modulating electronic properties.
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A lactam moiety (2-one group) that enhances hydrogen-bonding potential.
Synthesis and Synthetic Methodologies
Core Framework Construction
The imidazo[4,5-c]pyridine scaffold is typically synthesized via condensation reactions involving pyridine derivatives. For example, Bender and von Zezschwitz demonstrated that 4-aminopyridine can undergo nitration, reduction, and cyclization to form the bicyclic core . In their approach:
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Nitration: 4-Aminopyridine is nitrated at position 3 to introduce a nitro group.
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Reduction: Tin(II) chloride reduces the nitro group to an amine, concurrently introducing chlorine at C-2 via electrophilic aromatic substitution .
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Cyclization: Heating in molten urea facilitates intramolecular condensation, forming the imidazo[4,5-c]pyridine ring .
Optimization and Yield
Structural Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR (pyridine-d, 125.7 MHz) :
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-2 | 157.4 | Lactam carbonyl |
| C-4 | 139.2 | Aromatic (pyridine ring) |
| C-7a | 128.5 | Bridging carbon |
| CH (ethyl) | 26.2 | Methyl group |
1H NMR (pyridine-d, 300 MHz) :
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Ethyl group: δ 1.42 (t, 3H, CH), δ 4.21 (q, 2H, CH).
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Aromatic protons: δ 7.31 (d, 1H, H-6), δ 8.20 (d, 1H, H-5).
Infrared (IR) Spectroscopy
Prominent absorption bands include:
Applications in Material Science
The compound’s extended π-system and rigid structure make it a candidate for organic semiconductors and fluorescent probes. Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit tunable luminescence properties .
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